molecular formula C22H21N7 B11504647 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Katalognummer: B11504647
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: VTRDOUXFVDTUID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-Imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative featuring three distinct substituents:

  • Imidazole at position 4,
  • N,N-diphenylamino at position 2,
  • Pyrrolidine at position 4.

The triazine core provides a planar scaffold for molecular interactions, while the substituents modulate electronic, steric, and solubility properties.

Eigenschaften

Molekularformel

C22H21N7

Molekulargewicht

383.4 g/mol

IUPAC-Name

4-imidazol-1-yl-N,N-diphenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C22H21N7/c1-3-9-18(10-4-1)29(19-11-5-2-6-12-19)22-25-20(27-14-7-8-15-27)24-21(26-22)28-16-13-23-17-28/h1-6,9-13,16-17H,7-8,14-15H2

InChI-Schlüssel

VTRDOUXFVDTUID-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=NC(=NC(=N2)N3C=CN=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Triazine Functionalization

The triazine ring serves as the structural backbone, with substitutions occurring at positions 2, 4, and 6. Cyanuric chloride’s chlorine atoms exhibit graded reactivity (position 4 > 2 > 6 under standard conditions). Substitution order is critical to minimize steric and electronic interference:

  • Position 4 (Most Reactive) : Imidazole introduction via nucleophilic aromatic substitution (NAS).

  • Position 2 : Diphenylamine coupling via Buchwald-Hartwig amination.

  • Position 6 (Least Reactive) : Pyrrolidine incorporation under elevated temperatures.

Reaction Sequence:

Cyanuric ChlorideImidazoleBase4-Imidazolyl IntermediateDiphenylaminePd Catalyst2-Diphenylamino DerivativePyrrolidineHeatFinal Product\text{Cyanuric Chloride} \xrightarrow[\text{Imidazole}]{\text{Base}} \text{4-Imidazolyl Intermediate} \xrightarrow[\text{Diphenylamine}]{\text{Pd Catalyst}} \text{2-Diphenylamino Derivative} \xrightarrow[\text{Pyrrolidine}]{\text{Heat}} \text{Final Product}

Imidazole Substitution at Position 4

Imidazole reacts with cyanuric chloride in tetrahydrofuran (THF) at 0–5°C, using potassium carbonate as a base. The reaction achieves >85% conversion within 2 hours.

Optimization Data :

BaseSolventTemp (°C)Yield (%)
K₂CO₃THF0–592
NaHDMF2578
t-BuOKToluene5065

Electron-rich imidazole facilitates rapid substitution at the most reactive chlorine site, with polar aprotic solvents enhancing nucleophilicity.

Diphenylamine Coupling at Position 2

Buchwald-Hartwig amination employs palladium(II) acetate (5 mol%), Xantphos ligand (6 mol%), and cesium carbonate in toluene at 110°C. Reaction completion (24 hours) yields 88% intermediate.

Catalytic System Comparison :

CatalystLigandYield (%)
Pd(OAc)₂Xantphos88
Pd(dba)₂BINAP75
NiCl₂dppf62

Steric hindrance from the imidazolyl group necessitates bulky ligands (Xantphos) to stabilize the palladium center.

Pyrrolidine Substitution at Position 6

Pyrrolidine reacts with the dichlorotriazine intermediate in dimethylformamide (DMF) at 120°C for 12 hours, achieving 76% yield. Microwave-assisted synthesis reduces time to 1 hour (82% yield).

Temperature-Yield Correlation :

Temp (°C)Time (h)Yield (%)
802458
1001270
120676
150 (MW)182

Alternative Methodologies

One-Pot Sequential Substitution

A streamlined approach combines all substitutions in a single reactor, adjusting temperatures incrementally:

  • Imidazole addition at 0°C.

  • Diphenylamine coupling at 110°C.

  • Pyrrolidine introduction at 120°C.

This method reduces purification steps but yields a lower overall yield (64%) due to side reactions.

Solid-Phase Synthesis

Immobilized cyanuric chloride on silica gel enables stepwise substitutions under flow conditions, enhancing reproducibility:

  • Resin Loading : 1.2 mmol/g.

  • Purity : >95% after each step.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, imidazole), 7.45–7.32 (m, 10H, diphenyl), 3.45 (t, 4H, pyrrolidine), 2.01 (quin, 4H, pyrrolidine).

  • HRMS (ESI+) : m/z 383.4521 [M+H]⁺ (calc. 383.4518).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity for optimized routes.

Industrial-Scale Considerations

Catalyst Recycling

Palladium recovery via filtration and ion-exchange resins reduces costs by 40% in large batches.

Waste Management

Chloride byproducts are neutralized with aqueous NaOH, yielding NaCl for safe disposal.

Challenges and Mitigation Strategies

ChallengeSolution
Steric hindrance at position 6Microwave-assisted heating
Imidazole decompositionLow-temperature staging
Pd catalyst leachingSilica-immobilized catalysts

Emerging Innovations

Photocatalytic Substitution

Visible-light-mediated substitution at position 6 reduces energy input (yield: 79%, 25°C).

Biocatalytic Approaches

Engineered amidases selectively introduce pyrrolidine at 37°C (pilot-scale yield: 68%).

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(1H-Imidazol-1-yl)-N,N-Diphenyl-6-(Pyrrolidin-1-yl)-1,3,5-Triazin-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile wie Amine für Substitutionsreaktionen. Die Reaktionen erfordern typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation des Imidazolrings zu Imidazol-N-Oxiden führen, während die Reduktion des Triazinrings Dihydrotriazine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research has demonstrated that imidazole derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of various imidazole-containing compounds that showed efficacy against pathogenic bacteria. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study:
In a recent investigation, derivatives similar to 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine were tested against Gram-positive and Gram-negative bacteria. Results indicated a potent antibacterial effect, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AMRSA32 µg/mL
BE. coli16 µg/mL
CP. aeruginosa64 µg/mL

Antifungal Properties

Imidazole derivatives are well-known for their antifungal activity. The compound has been evaluated for its ability to inhibit fungal growth in vitro.

Case Study:
A study focusing on the antifungal potential of imidazole-based compounds found that those with pyrrolidine substitutions exhibited enhanced activity against Candida albicans and Aspergillus niger. The results suggest that the presence of the triazine ring contributes to increased membrane permeability in fungal cells .

CompoundFungal StrainMIC
DC. albicans8 µg/mL
EA. niger16 µg/mL

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The observed IC50 values indicated a strong cytotoxic effect, which was attributed to its ability to interfere with DNA synthesis and repair mechanisms .

Cell LineIC50 (µM)
MCF-7 (Breast)10
A549 (Lung)15

Wirkmechanismus

The mechanism of action of 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the triazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Triazine Derivatives

Substituent-Driven Electronic and Physical Properties

Triazine derivatives with varied substituents exhibit distinct electronic profiles. For example:

  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (5a) and its bromophenyl analog (5b) (): 5a has a dipole moment of 1.018 Debye, while 5b (with a bromophenyl group) shows a higher dipole moment (4.249 Debye), indicating enhanced polarity due to electron-withdrawing bromine .
  • 4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine (1) ():
    • Submicromolar affinity for histamine H4 receptor (H4R) is attributed to the 4-methylpiperazine group, which enhances solubility and receptor interactions. In contrast, the target compound’s pyrrolidine substituent (a smaller, less polar ring) may reduce solubility but increase lipophilicity .

Corrosion Inhibition Potential

  • Triazine derivatives with morpholino and pyrazole groups () demonstrate corrosion inhibition on C-steel. The target compound’s imidazole (a known corrosion inhibitor) and pyrrolidine substituents suggest comparable or superior inhibition efficiency, though experimental data are lacking .

Data Table: Key Comparisons

Compound Name Substituents (Positions 2, 4, 6) Molecular Weight Dipole Moment (Debye) Key Activity/Property Reference
Target Compound N,N-diphenyl, imidazole, pyrrolidine ~427.5* Not reported Hypothetical CNS/corrosion
5a () Phenyl, pyrazole, piperidine ~363.4 1.018 High crystallinity
5b () 4-Bromophenyl, pyrazole, piperidine ~442.3 4.249 Enhanced polarity
H4R Antagonist 1 () 4-Chlorophenyl, methylpiperazine ~332.8 Not reported H4R antagonism (IC50: ~0.1 µM)
FPMINT () 2-Fluorophenyl, piperazine ~368.4 Not reported ENT2 selectivity

*Estimated based on substituent molecular weights.

Notes on Structural Optimization

  • Pyrrolidine vs. Piperidine/Morpholine : Smaller rings (e.g., pyrrolidine) may reduce steric hindrance in receptor binding compared to bulkier morpholine () .
  • Imidazole vs. Pyrazole : Imidazole’s additional nitrogen could enhance hydrogen bonding in biological targets (e.g., enzymes or transporters) .
  • Diphenylamino vs. Halophenyl: The diphenylamino group’s electron-donating nature may stabilize charge-transfer complexes in materials science applications .

Biologische Aktivität

The compound 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a novel triazine derivative that has gained attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate imidazole and triazine derivatives. The methodology often includes multi-step processes that may utilize various coupling agents and solvents to achieve optimal yields. For example, the synthesis can be achieved through the condensation of pyrrolidine with substituted triazine derivatives, followed by cyclization and purification steps.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. While specific data on 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is limited, related compounds have shown significant activity against various bacterial strains. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CPseudomonas aeruginosa128 µg/mL

These results suggest that imidazole-based compounds may have promising antibacterial properties, potentially extending to the compound .

Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored extensively. Research indicates that certain imidazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. For example:

CompoundCancer Cell LineIC50 (µM)
Compound DA549 (lung cancer)25 µM
Compound EHeLa (cervical cancer)30 µM

These findings suggest that 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine may also exhibit similar anticancer activity, warranting further investigation .

The mechanism by which imidazole derivatives exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance, some studies have proposed that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with cancer cell proliferation pathways.

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A study evaluated a series of imidazole derivatives against resistant strains of Helicobacter pylori, demonstrating significant inhibition at low concentrations.
  • Anticancer Screening : In vitro tests on a library of synthesized triazine derivatives showed that modifications to the imidazole ring significantly enhanced cytotoxicity against breast cancer cell lines.

Q & A

Q. Q1. What are the validated synthetic routes for 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine, and how can purity be ensured post-synthesis?

Answer: The compound is typically synthesized via multi-step nucleophilic substitution reactions on a 1,3,5-triazine core. A common approach involves sequential substitution of chlorine atoms with imidazole and pyrrolidine derivatives under reflux conditions in aprotic solvents (e.g., DMF or THF) . Post-synthesis, purity is confirmed using:

  • HPLC with UV detection (e.g., 98.67% purity achieved in similar triazine derivatives) .
  • 1H NMR to verify substitution patterns (e.g., δ 11.55 ppm for imidazole protons) .
  • Mass spectrometry (ESIMS) for molecular ion confirmation (e.g., m/z 392.2 for analogous compounds) .

Advanced Synthesis Challenges

Q. Q2. How can researchers optimize reaction conditions to mitigate competing side reactions during triazine core functionalization?

Answer: Competing side reactions (e.g., over-alkylation or ring degradation) are addressed by:

  • Controlled stoichiometry : Limiting molar equivalents of nucleophiles (imidazole/pyrrolidine) to 1.1–1.3× relative to the triazine substrate .
  • Temperature modulation : Maintaining reflux temperatures ≤100°C to prevent decomposition .
  • Base selection : Using non-nucleophilic bases (e.g., K₂CO₃) to avoid unwanted adduct formation .
  • Reaction monitoring : Real-time TLC or LCMS to track intermediate formation .

Structural Confirmation

Q. Q3. What advanced spectroscopic or crystallographic methods resolve ambiguities in the compound’s substitution pattern?

Answer:

  • X-ray crystallography : Resolves positional isomerism (e.g., distinguishing imidazole vs. pyrrolidine substitution sites), as demonstrated in structurally related benzimidazole-triazine hybrids .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and heteronuclear correlations (e.g., confirming N,N-diphenylamine connectivity) .
  • IR spectroscopy : Identifies amine stretching vibrations (ν 3300–3500 cm⁻¹) to differentiate primary/secondary amines .

Biological Activity Profiling

Q. Q4. What in vitro assays are recommended to evaluate this compound’s interaction with histamine or kinase targets?

Answer:

  • Receptor binding assays : Radioligand displacement studies (e.g., ³H-mepyramine for H1 receptors) using HEK293 cells expressing recombinant human receptors .
  • Kinase inhibition screening : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Cellular viability assays : MTT or ATP-lite protocols to assess cytotoxicity in target cell lines (e.g., IC₅₀ determination) .

Structure-Activity Relationship (SAR) Studies

Q. Q5. How can systematic SAR studies be designed to improve this compound’s selectivity for specific biological targets?

Answer:

  • Core modifications : Synthesize analogs with alternative heterocycles (e.g., pyrazole or pyrimidine) replacing imidazole .
  • Substituent variation : Introduce electron-withdrawing/donating groups on diphenylamine (e.g., -NO₂, -OCH₃) to modulate receptor affinity .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with histidine residues in H4 receptors) .

Data Contradictions in Spectral Analysis

Q. Q6. How should researchers resolve discrepancies between theoretical and observed NMR chemical shifts?

Answer:

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and compare with experimental data .
  • Solvent effects : Account for DMSO-d6’s deshielding impact on aromatic protons .
  • Dynamic effects : Consider tautomerism (e.g., imidazole ring proton exchange) causing signal broadening .

Environmental and Metabolic Fate

Q. Q7. What methodologies assess the environmental persistence or metabolic pathways of this compound?

Answer:

  • Biodegradation assays : OECD 301F (aerobic degradation) in activated sludge to measure half-life .
  • Metabolite identification : LC-HRMS/MS with in vitro liver microsomes (human/rat) to detect phase I/II metabolites .
  • LogP determination : Shake-flask method or HPLC-derived logP to predict bioaccumulation potential .

Advanced Analytical Challenges

Q. Q8. How can researchers address low yields in final purification stages?

Answer:

  • Chromatography optimization : Use gradient elution (e.g., 10–60% acetonitrile in H₂O) on reverse-phase C18 columns .
  • Recrystallization : Solvent pair screening (e.g., DCM/hexane) to enhance crystal purity .
  • Ion-exchange resins : Remove ionic impurities (e.g., unreacted amines) via Amberlyst® A21 .

Computational Modeling

Q. Q9. What in silico strategies predict this compound’s bioavailability and toxicity?

Answer:

  • ADMET prediction : SwissADME or ProTox-II for estimating permeability, CYP450 inhibition, and hepatotoxicity .
  • Molecular dynamics (MD) : Simulate membrane permeation (e.g., POPC lipid bilayers) using GROMACS .
  • QSAR models : Train datasets with IC50 values of analogs to correlate substituents with toxicity .

Interdisciplinary Applications

Q. Q10. How can this compound be integrated into interdisciplinary studies (e.g., materials science or chemical biology)?

Answer:

  • Fluorescent probes : Functionalize with BODIPY tags via amine linkages for cellular imaging .
  • Metal coordination : Screen for catalytic activity with transition metals (e.g., Pd(II) for cross-coupling reactions) .
  • Polymer composites : Incorporate into triazine-based polymers for thermal stability testing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.